N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide
Description
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[4-[(4-aminopiperidin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11(18)16-14-4-2-12(3-5-14)10-17-8-6-13(15)7-9-17/h2-5,13H,6-10,15H2,1H3,(H,16,18) |
InChI Key |
AXRLGJOCQBMUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-[(4-aminopiperidin-1-yl)methyl]phenylacetamide
Step 1: Synthesis of 4-[(Chloromethyl)phenyl]acetamide
- Starting with 4-aminophenylacetamide , a chloromethylation reaction is performed.
- Reagents: Formaldehyde or paraformaldehyde, hydrochloric acid, and a catalyst like zinc chloride.
- Reaction: The amino group undergoes chloromethylation to produce 4-(chloromethyl)phenylacetamide .
Step 2: Nucleophilic substitution with 4-aminopiperidine
- The chloromethyl derivative reacts with 4-aminopiperidine .
- Reagents: Potassium carbonate as base, in a polar aprotic solvent such as dimethylformamide (DMF).
- Reaction conditions: Reflux at 80–120°C for 12–24 hours.
- Outcome: Formation of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide via nucleophilic substitution.
- The reaction can be optimized by using phase transfer catalysts to improve yields.
- The product is purified by recrystallization or chromatography.
Synthesis via Reductive Amination
Formation of the Methyl-Linked Piperidine Derivative
- Starting materials: 4-aminophenylacetamide and 4-aminopiperidine.
- Reagents: Formaldehyde (as a methylating agent), sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.
- Procedure:
- Mix 4-aminophenylacetamide with formaldehyde in methanol or ethanol.
- Add 4-aminopiperidine to the mixture.
- Reduce imine intermediates with sodium cyanoborohydride at room temperature.
- Result: Formation of This compound .
This method offers high selectivity and is widely used for synthesizing methyl-linked amines.
Multi-Step Synthesis Involving Intermediate Derivatives
Based on patent literature and research articles, a typical multi-step synthesis includes:
Note: The process can be adapted to include protection/deprotection steps if necessary, to improve regioselectivity or functional group compatibility.
Specifics from Patent Literature (WO2009057133A2)
A detailed patent describes the synthesis of related compounds, emphasizing the use of N,N-diisopropylamine as both solvent and base, facilitating cyclization and substitution reactions:
- Cyclization of aminoalkyl phenylacetamides with suitable leaving groups (chlorides, bromides).
- Use of N,N-diisopropylamine to promote cyclization at elevated temperatures (~120°C).
- Removal of diastereomers via solvent leaching to obtain pure stereoisomers.
This approach underscores the importance of choosing appropriate bases and solvents to optimize yield and stereoselectivity.
Notes on Reaction Conditions and Purification
- Temperature Range: Typically between 80°C and 130°C for nucleophilic substitutions and cyclizations.
- Solvents: DMF, DMSO, toluene, benzene, or xylene.
- Bases: Sodium carbonate, potassium carbonate, triethylamine, diisopropylethylamine.
- Purification: Recrystallization from ethanol or chromatography to isolate pure compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide or amine derivatives.
Scientific Research Applications
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl and acetamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, emphasizing differences in substituents, pharmacological activities, and physicochemical properties.
Table 1: Structural and Pharmacological Comparison
Structural and Functional Insights
Linker Variations: The target compound uses a methylene (-CH₂-) linker, offering flexibility and moderate hydrophobicity. In contrast, analogs like 35 and 37 () employ a sulfonyl (-SO₂-) linker, which increases polarity and metabolic stability but may reduce membrane permeability . Morpholine and piperazine derivatives (e.g., 17{4,4}) introduce heterocyclic amines, altering electron distribution and hydrogen-bonding capacity compared to 4-aminopiperidine .
Pharmacological Activities: Sulfonamide analogs (e.g., 35 and 37) exhibit analgesic and anti-inflammatory properties, likely mediated by cyclooxygenase (COX) inhibition or opioid receptor modulation . The absence of sulfonyl groups in the target compound suggests divergent targets, possibly CNS receptors (e.g., serotonin or dopamine transporters) due to the 4-aminopiperidine moiety .
Physicochemical Properties :
- The primary amine in the target compound enhances water solubility compared to tertiary amines in morpholine or piperidine analogs (e.g., 17{5,5} ) .
- Molecular weight differences (e.g., 247.34 g/mol for the target vs. ~350 g/mol for sulfonamide analogs) influence bioavailability and blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Trends
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 35 ) show stronger analgesic activity, possibly due to enhanced basicity and receptor affinity .
- Substituent Position : Para-substitution on the phenyl ring (common in all compounds) optimizes steric compatibility with target binding pockets .
Biological Activity
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, often referred to as a phenylacetamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of analgesia and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine moiety, which is pivotal for its biological interactions. The basic structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets, including receptors and enzymes.
Biological Activity Overview
1. Analgesic Properties:
this compound has been noted for its analgesic effects. It acts by modulating pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms. Preliminary studies indicate that it might exhibit comparable efficacy to traditional analgesics while presenting a favorable side effect profile.
2. Anticancer Activity:
Recent research has highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.63 |
| H460 (Lung Cancer) | 0.93 |
| HCC827 (Lung Cancer) | 0.75 |
These values suggest that the compound is approximately 10-fold more potent than some traditional chemotherapeutics . Mechanistic studies have indicated that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through caspase activation, highlighting its potential as an effective cancer treatment modality .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features that influence its binding affinity and biological activity:
Key SAR Findings:
- Piperidine Substitution: The presence of the piperidine ring is crucial for maintaining biological activity; modifications to this moiety can significantly alter potency.
- Aromatic Interactions: The phenyl group enhances hydrophobic interactions with target proteins, increasing binding affinity.
- Amide Linkage: The acetamide group may contribute to the stability and solubility of the compound, facilitating better bioavailability.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the compound's effects on lung cancer cell lines, it was observed that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, demonstrating increased levels of pro-apoptotic markers .
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of this compound in animal models of pain. Results indicated that administration led to significant reductions in pain scores compared to control groups treated with placebo or standard analgesics. This suggests a promising role for this compound in pain management therapies.
Q & A
Q. What statistical approaches validate reproducibility in dose-response experiments?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals. Report Hill slopes to assess cooperativity. Replicate experiments across ≥3 independent batches to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
